m-Ranolazine, a derivative of ranolazine, is a pharmaceutical compound primarily used in the treatment of chronic angina and other cardiac conditions. It functions as an antianginal agent by modulating cardiac metabolism and reducing myocardial oxygen demand. This compound has gained attention due to its unique mechanism of action, which differs from traditional antianginal therapies.
Ranolazine was first developed by the pharmaceutical company CV Therapeutics and received approval from the U.S. Food and Drug Administration in 2006. The compound is synthesized through various chemical processes that involve multiple organic reactions.
m-Ranolazine belongs to the class of drugs known as antianginal agents. It is classified as a sodium channel blocker, specifically inhibiting the late sodium current in cardiac myocytes, which helps to stabilize cardiac function during ischemic episodes.
The synthesis of m-Ranolazine involves several key steps:
The synthesis can be optimized by controlling reaction parameters such as temperature, time, and the molar ratio of reactants. For instance, maintaining a temperature between 80-85 °C for 3-5 hours has been shown to yield favorable results .
The molecular structure of m-Ranolazine can be represented as follows:
The structural integrity and composition can be confirmed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into its functional groups and molecular interactions .
m-Ranolazine participates in several chemical reactions primarily during its synthesis:
Each reaction step must be carefully monitored to ensure high yields and purity of m-Ranolazine. Techniques such as thin-layer chromatography (TLC) are often employed for monitoring reaction progress.
m-Ranolazine exerts its therapeutic effects primarily through the inhibition of the late sodium current in cardiac cells. This action leads to:
Clinical studies have shown that m-Ranolazine effectively improves exercise tolerance in patients with chronic angina while minimizing adverse effects associated with traditional therapies .
Relevant analytical methods such as HPLC and mass spectrometry are crucial for characterizing these properties accurately .
m-Ranolazine is primarily used in clinical settings for:
Additionally, ongoing studies are exploring its efficacy in combination therapies for heart failure and other ischemic heart diseases .
Piperazine derivatives have been integral to cardiovascular drug design since the mid-20th century, primarily due to their versatile pharmacophore capable of modulating ion channels and metabolic pathways. Early compounds like prazosin (α1-adrenergic antagonist) demonstrated piperazine’s ability to enhance molecular flexibility and receptor binding. The 1986 patent for ranolazine (RS-43285) marked a paradigm shift, positioning piperazine acetamides as dual-target agents for myocardial metabolism and ion flux regulation [1] [10]. This innovation emerged from Syntex (later Roche Bioscience), where researchers optimized 2,6-dimethylaniline linked to a piperazine core to confer anti-ischemic properties without hemodynamic effects [10].
The structural evolution prioritized late sodium current (INaL) inhibition while minimizing IKr block—addressing proarrhythmic risks of earlier antianginals. By 2006, FDA approval of ranolazine validated piperazine-based modulation of sodium-dependent calcium overload, a mechanism distinct from beta-blockers or calcium antagonists [1] [3]. Key milestones include:
Table 1: Key Piperazine Derivatives in Cardiovascular Therapeutics
Compound | Year | Primary Target | Therapeutic Impact |
---|---|---|---|
Prazosin | 1976 | α1-Adrenergic receptors | Hypertension management |
Ranolazine (CVT-303) | 1986 | Late INa / pFOX | Antianginal with antiarrhythmic properties |
RS-43285-003 | 1990s | INaL / IKr | Proof-of-concept for dual ion channel/metabolic modulation |
The synthesis of ranolazine analogues centers on modular assembly of three components: 2,6-dimethylaniline, piperazine, and o-methoxyphenoxy epoxide. Industrial routes prioritize minimizing disubstitution byproducts and optimizing enantiopurity. The canonical three-step sequence involves:
Process innovations include BOC-protection strategies that increase yields to ~50% by preventing N,N'-disubstitution [2]. Alternative pathways employ hydroxypropyl halide intermediates (e.g., 1-bromo-3-(2-methoxyphenoxy)propan-2-ol) for SN₂ reactions with piperazine, though epichlorohydrin routes dominate commercial synthesis due to lower impurity profiles [10].
Table 2: Comparison of Synthetic Methods for Ranolazine Core
Method | Key Intermediate | Yield (%) | Advantage |
---|---|---|---|
BOC-protected piperazine | Compound 4 (BOC-adduct) | 50 | Minimizes disubstitution |
Direct piperazine route | Compound 3 (free amine) | 35–40 | Fewer steps; lower cost |
Hydroxypropyl halide | 1-Bromo-3-(aryloxy)propanol | 45 | Avoids epoxide handling |
Ranolazine is administered as a racemate due to comparable efficacy of (R)- and (S)-enantiomers in INaL inhibition. However, cryo-EM studies reveal enantiomer-specific interactions with Naᵥ1.5’s DIV-S6 helix:
Metabolically, enantiomers diverge: RS-88390 (O-demethylated (S)-enantiomer) exhibits β₂-adrenergic affinity, while the (R)-equivalent is inactive [10]. Despite this, in vivo interconversion negates clinical benefits of chiral separation. Molecular dynamics simulations confirm both enantiomers occupy overlapping but non-identical coordinates in Naᵥ1.5’s central cavity, explaining their equipotent INaL block [7].
Synthetic enantioenrichment employs chiral auxiliaries (e.g., (S)-mandelic acid) during epoxide synthesis, though economic factors favor racemic manufacturing. Resolution techniques include HPLC on cellulose tris(3,5-dimethylphenylcarbamate) columns, achieving >98% ee [10].
SAR analysis of ranolazine analogues identifies three pharmacophoric elements essential for INaL blockade:
Cryo-EM structures (3.2 Å resolution) show ranolazine’s methoxy group hydrogen-bonds with Gln372, stabilizing a π-helix conformation in DIV-S6 that enhances pore occlusion [7]. Mutagenesis studies confirm:
Table 3: SAR Impact of Structural Modifications on INaL Inhibition
Modification | INaL IC₅₀ (μM) | Effect vs. Ranolazine | Key Interaction Loss |
---|---|---|---|
None (ranolazine) | 6–15 | Reference | – |
2,6-Diethyl anilide | 55 | 3.7× increase | Steric clash with Tyr1769 |
Piperazine N-methylation | Inactive | Complete loss | Disrupted ionic bond with Ser1712 |
Ether → CH₂-CH₂ linkage | 110 | 7.3× increase | Loss of H-bond to Gln372 |
Methoxy → ethoxy | 20 | 1.3× increase | Reduced hydrophobic enclosure |
Lead optimization yielded CVT-2738 (fluorinated anilide analogue) with 2-fold enhanced INaL selectivity, though clinical development prioritized the parent compound due to superior metabolic stability [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: